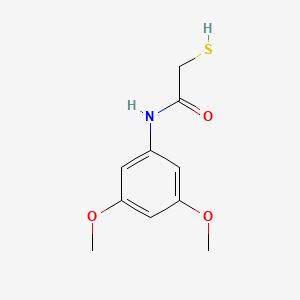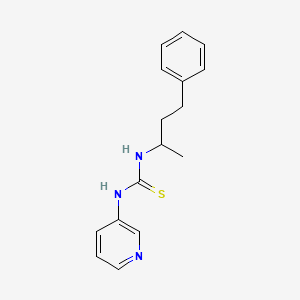
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea, also known as MPTU, is a chemical compound that has been widely used in scientific research. MPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as xanthine oxidase and nitric oxide synthase. This compound has also been shown to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has been shown to reduce oxidative stress and improve mitochondrial function. This compound has also been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. This compound is stable under normal laboratory conditions and has a long shelf life. It has been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. This compound can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea research. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound can help identify new therapeutic targets for various diseases. Another direction is to investigate the potential of this compound as a therapeutic agent. This compound has shown promise in several preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Finally, future research can investigate the potential of this compound as a diagnostic tool. This compound has been shown to have biomarker potential in several diseases, and further research can determine its potential as a diagnostic tool.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. This compound has various biochemical and physiological effects and has shown promise as a therapeutic agent in several preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent and diagnostic tool.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-N'-3-pyridinylthiourea has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been used to study the role of oxidative stress in various diseases such as Parkinson's disease and Alzheimer's disease. It has also been used to study the role of inflammation in cardiovascular diseases.
Propriétés
IUPAC Name |
1-(4-phenylbutan-2-yl)-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-13(9-10-14-6-3-2-4-7-14)18-16(20)19-15-8-5-11-17-12-15/h2-8,11-13H,9-10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFQEJMRLBKQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=S)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4186314.png)

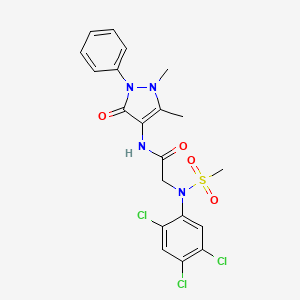
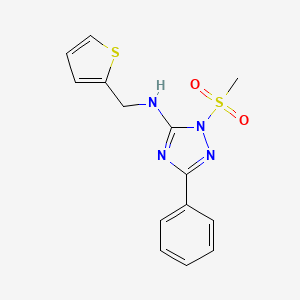
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)ethanone](/img/structure/B4186349.png)
![12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4186355.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
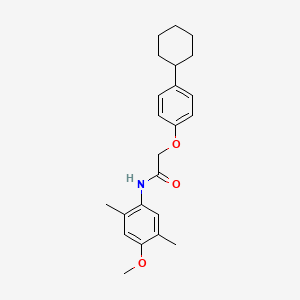
![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186384.png)
![ethyl ({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4186404.png)
![3-chloro-N-cyclopentyl-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4186420.png)
![ethyl 4-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4186424.png)
![5-phenyl-7-(trifluoromethyl)-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4186430.png)
